molecular formula C17H17FN2O3 B5864748 N'-[(2,4-dimethylphenoxy)acetyl]-3-fluorobenzohydrazide

N'-[(2,4-dimethylphenoxy)acetyl]-3-fluorobenzohydrazide

Cat. No. B5864748
M. Wt: 316.33 g/mol
InChI Key: WOQIOUNIROKUAB-UHFFFAOYSA-N
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Description

N'-[(2,4-dimethylphenoxy)acetyl]-3-fluorobenzohydrazide, commonly known as DFBH, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DFBH is a hydrazide derivative that has been synthesized using different methods.

Mechanism of Action

The mechanism of action of DFBH is not fully understood. However, studies have shown that DFBH inhibits the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibitors have been reported to have antitumor, anti-inflammatory, and antiviral activities.
Biochemical and Physiological Effects:
DFBH has been reported to have biochemical and physiological effects in different systems. In cancer cells, DFBH has been shown to induce cell cycle arrest and apoptosis. In animal models, DFBH has been shown to reduce inflammation and improve cognitive function. In plants, DFBH has been shown to promote root growth and enhance drought tolerance.

Advantages and Limitations for Lab Experiments

DFBH has several advantages for lab experiments, including its low toxicity, high solubility, and stability in different solvents. However, DFBH has some limitations, including its low yield, high cost, and limited availability.

Future Directions

DFBH has a promising future for further research in various fields. Some of the future directions for research include the development of more efficient synthesis methods, the identification of the molecular targets of DFBH, the investigation of its potential applications in different diseases, and the development of new materials based on DFBH.

Synthesis Methods

DFBH has been synthesized using different methods, including the reaction of 3-fluorobenzoyl chloride with 2,4-dimethylphenoxyacetic acid hydrazide in the presence of a base. Another method involves the reaction of 3-fluorobenzoic acid with 2,4-dimethylphenoxyacetic acid hydrazide in the presence of a coupling agent. The yield of DFBH obtained from these methods ranges from 50% to 80%.

Scientific Research Applications

DFBH has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, DFBH has been reported to have antitumor, anti-inflammatory, and antiviral activities. In agriculture, DFBH has been used as a plant growth regulator. In material science, DFBH has been used as a building block for the synthesis of new materials.

properties

IUPAC Name

N'-[2-(2,4-dimethylphenoxy)acetyl]-3-fluorobenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O3/c1-11-6-7-15(12(2)8-11)23-10-16(21)19-20-17(22)13-4-3-5-14(18)9-13/h3-9H,10H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOQIOUNIROKUAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NNC(=O)C2=CC(=CC=C2)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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